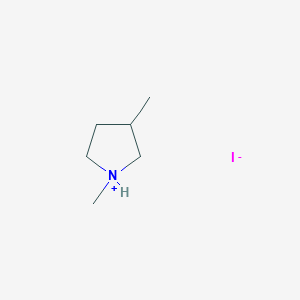
1,3-Dimethylpyrrolidiniumiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylpyrrolidiniumiodide is a quaternary ammonium salt with the molecular formula C6H14IN. It is a derivative of pyrrolidine, where the nitrogen atom is bonded to two methyl groups and an iodide ion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
1,3-Dimethylpyrrolidiniumiodide can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or acetone, and the product is isolated through crystallization or precipitation .
Industrial production methods often involve the use of microwave irradiation to enhance the reaction rate and yield. This method involves the reaction of pyrrolidine with an α,ω-dibromoalkane in the presence of potassium carbonate, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide .
化学反応の分析
1,3-Dimethylpyrrolidiniumiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.
Addition Reactions: It can react with electrophiles to form addition products.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Dimethylpyrrolidiniumiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
作用機序
The mechanism of action of 1,3-Dimethylpyrrolidiniumiodide involves its interaction with biological membranes and ion channels. The compound can modulate the activity of ion channels by altering the membrane potential and ion flux. It can also interact with neurotransmitter receptors, affecting their function and signaling pathways .
類似化合物との比較
1,3-Dimethylpyrrolidiniumiodide can be compared with other quaternary ammonium salts such as:
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- 1,1-Dimethylpyrrolidinium iodide
Compared to these compounds, this compound exhibits unique properties such as higher stability and specific interactions with biological membranes. Its structure allows for greater versatility in chemical reactions and applications .
特性
分子式 |
C6H14IN |
|---|---|
分子量 |
227.09 g/mol |
IUPAC名 |
1,3-dimethylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C6H13N.HI/c1-6-3-4-7(2)5-6;/h6H,3-5H2,1-2H3;1H |
InChIキー |
CMDQXLJVUYHQLV-UHFFFAOYSA-N |
正規SMILES |
CC1CC[NH+](C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


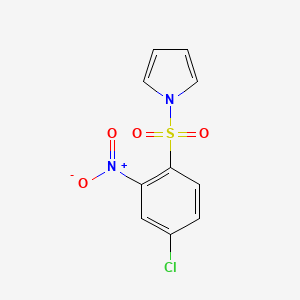

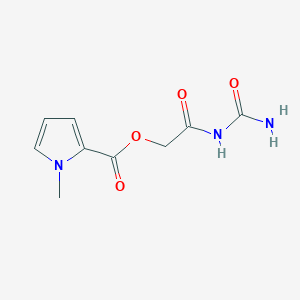
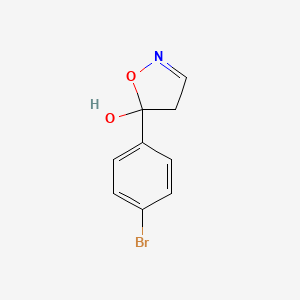
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)
![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)

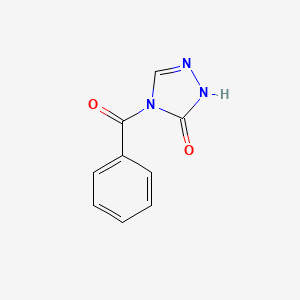
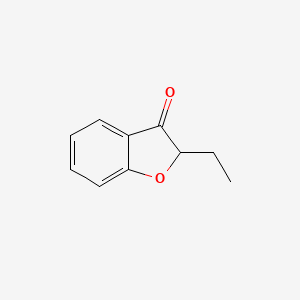
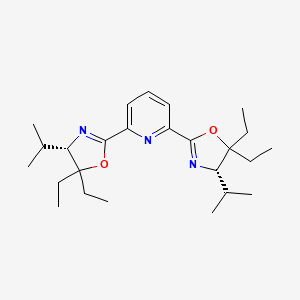
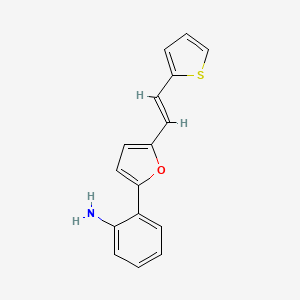
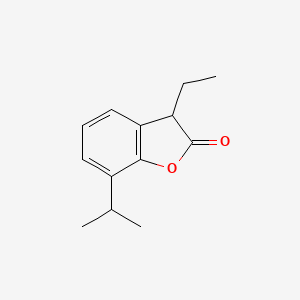
![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)

